The synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, a key precursor to 2-methoxyquinoline-6-carbonitrile, has been reported. [] This synthesis involves a five-step reaction sequence starting from 3-phenylpropanoic acid. While the specific synthesis of 2-methoxyquinoline-6-carbonitrile is not detailed in the provided papers, the synthesis of its precursor suggests that it can be obtained through further chemical transformations of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, likely involving the conversion of the bromine substituent to a nitrile group.
One of the reported reactions involving a 2-methoxyquinoline-6-carbonitrile derivative is the coupling reaction of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline (2) to yield 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline. [] The optimal conditions for this reaction were determined to be 80°C for 6 hours with triethylamine (Et3N), potassium iodide (KI), and acetonitrile (MeCN) as the base, catalyst, and solvent, respectively. []
One of the primary applications of 2-methoxyquinoline-6-carbonitrile derivatives is in the development of novel anti-tuberculosis (TB) drugs. [] The compound 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, synthesized from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, is reported as a new type of anti-TB drug candidate, specifically designed as a quinoline-TMC-207 derivative. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4